molecular formula C10H9F3O2 B1301981 Methyl 2-(3-(trifluoromethyl)phenyl)acetate CAS No. 62451-84-7

Methyl 2-(3-(trifluoromethyl)phenyl)acetate

Cat. No. B1301981
M. Wt: 218.17 g/mol
InChI Key: GMEBDKGPPKAPEM-UHFFFAOYSA-N
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Patent
US04426536

Procedure details

A 3.36 g. portion of flaked sodium hydroxide was slurried in 33 ml. of methanol and 1 ml. of water, and the mixture was warmed to dissolve most of the base. It was then cooled to ambient temperature and to it was added over 2-3 minutes 4 g. of 1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane. The mixture was then stirred under reflux at 70° for 4 hours, and was then cooled to 5°. To it was added about 3 ml. of concentrated sulfuric acid. A little more methanol was added to increase the fluidity of the mixture, and the mixture was stirred under reflux again for 45 minutes more. It was then cooled to ambient temperature, and diluted with about 60 ml. of water. A 35 ml. portion of dichloromethane was added, the layers were separated, and the aqueous layer was extracted with three 25 ml. portions of dichloromethane. All of the organics were combined and washed twice with 15 ml. portions of water, dried over sodium sulfate and concentrated to dryness under vacuum to obtain 2.75 g. of product, found to be 80% pure by vapor phase chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[C:4](Cl)(Cl)[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([C:12]([F:15])([F:14])[F:13])[CH:7]=1.S(=O)(=O)(O)O.[CH3:23][OH:24]>ClCCl.O>[F:13][C:12]([F:15])([F:14])[C:8]1[CH:7]=[C:6]([CH2:5][C:4]([O:24][CH3:23])=[O:1])[CH:11]=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
1,1,1-trichloro-2-(3-trifluoromethylphenyl)ethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(CC1=CC(=CC=C1)C(F)(F)F)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve most of the base
ADDITION
Type
ADDITION
Details
was added over 2-3 minutes 4 g
Duration
2.5 (± 0.5) min
TEMPERATURE
Type
TEMPERATURE
Details
under reflux at 70° for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to 5°
ADDITION
Type
ADDITION
Details
To it was added about 3 ml
TEMPERATURE
Type
TEMPERATURE
Details
to increase the fluidity of the mixture
STIRRING
Type
STIRRING
Details
the mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux again for 45 minutes more
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
It was then cooled to ambient temperature
ADDITION
Type
ADDITION
Details
diluted with about 60 ml
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with three 25 ml
WASH
Type
WASH
Details
washed twice with 15 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
portions of water, dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
to obtain 2.75 g

Outcomes

Product
Name
Type
Smiles
FC(C=1C=C(C=CC1)CC(=O)OC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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